molecular formula C12H10 B7767977 2-Vinylnaphthalene CAS No. 26588-32-9

2-Vinylnaphthalene

Cat. No.: B7767977
CAS No.: 26588-32-9
M. Wt: 154.21 g/mol
InChI Key: KXYAVSFOJVUIHT-UHFFFAOYSA-N
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Description

2-Vinylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a naphthalene ring substituted with a vinyl group at the second position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylnaphthalene can be synthesized through several methods. One common approach involves the reduction of 2-acetyl-naphthalene to form a hydroxyl intermediate, which is then dehydrated to yield this compound . Another method includes the alkylation of naphthalene to form ethylnaphthalenes, followed by dehydrogenation or oxidation and subsequent dehydration .

Industrial Production Methods: The industrial production of this compound typically involves the use of catalysts and polymerization inhibitors to ensure high yield and minimal side reactions. The process is carried out under controlled conditions, often in a vacuum, to maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Poly(this compound): A polymer with applications in material science.

    Oxidized Derivatives: Various oxidized forms of this compound, depending on the specific conditions used.

Comparison with Similar Compounds

    1-Vinylnaphthalene: Similar in structure but with the vinyl group at the first position.

    2-Ethenylnaphthalene: Another name for 2-vinylnaphthalene, highlighting its vinyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the properties of the resulting polymers. Compared to 1-vinylnaphthalene, this compound offers different polymerization characteristics and stability .

Properties

IUPAC Name

2-ethenylnaphthalene
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InChI

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
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InChI Key

KXYAVSFOJVUIHT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C12H10
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Related CAS

28406-56-6
Record name Poly(2-vinylnaphthalene)
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DSSTOX Substance ID

DTXSID70862435
Record name 2-Vinylnaphthalene
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Molecular Weight

154.21 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Vinylnaphthalene
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CAS No.

827-54-3, 28406-56-6
Record name 2-Vinylnaphthalene
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Record name 2-Vinylnaphthalene
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Record name 2-VINYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Vinylnaphthalene?

A1: this compound has the molecular formula C12H10 and a molecular weight of 154.21 g/mol.

Q2: Are there any characteristic spectroscopic data for this compound?

A2: Infrared (IR) spectroscopy can identify the vinyl group in this compound by the disappearance of characteristic absorption bands at 894 and 991 cm-1 upon polymerization. [] 1H NMR and 13C NMR are also useful for characterizing the structure and studying end-groups in polymers derived from this compound. [, ]

Q3: What is unique about the thermal polymerization of this compound compared to Styrene?

A3: this compound exhibits a higher propensity for thermal polymerization than Styrene. [, ] This is attributed to increased resonance stabilization in this compound-derived radicals due to the presence of an additional fused aromatic ring. [, ]

Q4: Can controlled polymerization techniques be applied to this compound?

A4: Yes, several controlled polymerization methods have been successfully applied. Living anionic polymerization using initiators like potassium naphthalide or tert-butyllithium in specific solvent systems allows for the synthesis of well-defined poly(this compound) with narrow molecular weight distributions. [, ] Living cationic polymerization using a TiCl4/SnCl4 initiating system with ethyl acetate as an added base has also been achieved at low temperatures. []

Q5: How does the glass transition temperature (Tg) of poly(this compound) compare to polystyrene?

A5: Poly(this compound) exhibits a significantly higher Tg than polystyrene. For example, poly(6-tert-butoxy-2-vinylnaphthalene) has a Tg of 157 °C, which is 94 °C higher than its corresponding styrene derivative. [] This difference is attributed to the bulky and rigid naphthyl group in the polymer backbone, which restricts chain mobility.

Q6: What are the implications of this compound's thermal polymerization for controlled radical polymerization techniques like SFRP?

A6: The high propensity for thermal polymerization presents challenges for controlled radical techniques like SFRP. Studies have shown that the rate of monomer disappearance during SFRP of this compound is comparable to that observed under purely thermal conditions, indicating a lack of control by the stable free radical. []

Q7: Can this compound itself be used to initiate polymerization?

A7: Yes, the thermal polymerization tendency of this compound can be harnessed for controlled initiation of other monomers, such as styrene, in SFRP. This approach results in polymers end-functionalized with this compound units. []

Q8: What unique properties do macrocyclic poly(this compound) materials possess?

A8: Compared to their linear counterparts, macrocyclic poly(this compound)s exhibit smaller hydrodynamic volumes and enhanced thermal decomposition stability. This is attributed to the constrained cyclic architecture. []

Q9: How does the incorporation of this compound into copolymers affect their dry-etching durability?

A9: Copolymers of this compound with methyl methacrylate show enhanced dry-etching durability compared to pure poly(methyl methacrylate) and copolymers with α-methyl styrene. [, ] This is attributed to the energy quenching effects of the aromatic naphthalene moiety, which protects the polymer chains from degradation during the etching process.

Q10: How does the microstructure of this compound/maleic anhydride copolymers vary with monomer feed?

A11: Fluorescence spectroscopy studies reveal that while the overall composition remains close to 1:1, the sequence distribution of monomers within the copolymer changes with the feed ratio. The fraction of this compound-2-Vinylnaphthalene diads increases as the proportion of this compound in the monomer feed increases. []

Q11: Can this compound be copolymerized with other monomers besides maleic anhydride?

A12: Yes, this compound has been successfully copolymerized with various other monomers including styrene, methyl methacrylate, ethylene, and 4-vinylbiphenyl. [, , , ] These copolymers display a range of properties suitable for various applications.

Q12: What interesting properties are exhibited by poly(this compound-alt-maleic acid)-graft-polystyrene?

A13: This graft copolymer forms micelle structures in solution and acts as a surfactant, enabling the production of stable polystyrene latexes. The naphthalene moieties in the copolymer remain accessible to the aqueous phase, even when incorporated into latex particles, making them potentially useful for sensing or catalytic applications. []

Q13: How does the microstructure of poly(this compound) affect its photophysical properties?

A14: The presence of intramolecular and intermolecular interactions between naphthalene groups in poly(this compound) significantly influences its photophysical behavior. For example, excimer formation and energy transfer processes are observed in solutions and solid films, with temperature-dependent effects. [, ]

Q14: Can the fluorescence properties of this compound copolymers be exploited for analytical purposes?

A15: Yes, fluorescence techniques can be utilized to monitor the kinetics of this compound polymerization and characterize copolymer microstructure. [, ] Time-resolved fluorescence depolarization measurements of excitation transport in this compound-containing copolymers enable the determination of polymer chain conformation in the solid state. [, ]

Q15: How do charge-transfer interactions influence the photochemical reactions of this compound?

A16: Charge-transfer interactions between excited this compound and ground-state electron donors or acceptors can significantly alter its photochemical reactivity. For instance, the presence of amines can increase the trans/cis ratio of 1,2-di(2-naphthyl)cyclobutane formation. [] Similarly, charge-transfer complexation with fumaronitrile enables photo-initiated copolymerization. [, ]

Q16: What are the applications of this compound in solar energy conversion and environmental remediation?

A17: Polymers containing this compound units have shown promise as antenna materials for solar energy conversion. For example, they can facilitate the efficient photosensitized synthesis of previtamin D3 in aqueous solutions. [] Additionally, these polymers can be used for the photocatalytic degradation of environmental pollutants like polychlorinated biphenyls. [, ]

Q17: Has this compound been investigated in the context of graphene-based materials?

A18: Yes, recent research has explored the use of this compound in synthesizing nanocomposites with reduced graphene oxide (RGO). [] The strong π-π interactions between the naphthalene rings in the polymer and the graphene sheets result in enhanced thermal and mechanical properties of the nanocomposite material.

Q18: What is known about the solid-state polymerization of this compound?

A19: this compound can undergo solid-state polymerization upon exposure to γ-radiation. The post-polymerization process follows first-order kinetics and yields a polymer with a limiting conversion. [] UV irradiation of this compound in the solid state primarily yields a high molecular weight polymer, in contrast to the predominant cyclodimer formation observed in solution. []

Q19: Are there any known synthetic routes to enantiomerically pure derivatives of this compound?

A20: Yes, (R)-(-)-1-(2-naphthyl)-2-(N-methyl)aminoethanol, a potential β-adrenergic blocker, can be synthesized starting from this compound utilizing a six-step procedure that includes Sharpless asymmetric dihydroxylation as a key step. [, ]

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